molecular formula C22H19N3 B5458181 N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine

N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine

Cat. No. B5458181
M. Wt: 325.4 g/mol
InChI Key: VGDXSCKJQOPRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine, also known as DP-1, is a chemical compound that has been studied extensively for its potential use in scientific research. DP-1 is a member of the phthalazinamine family of compounds, which are known for their ability to interact with various biological systems.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine is not fully understood, but it is believed to interact with various receptors in the brain, including dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. It may also modulate the release and reuptake of neurotransmitters, leading to changes in their concentration in the brain.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and reuptake, changes in synaptic plasticity, and alterations in gene expression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine in lab experiments is its ability to interact with multiple neurotransmitter systems, making it a versatile tool for studying various physiological and pathological conditions. However, one limitation of using N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine is its relatively low potency compared to other compounds, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of future directions for research involving N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic uses in various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine and its effects on the brain.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dimethylphenylhydrazine with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using a series of chromatographic techniques to obtain a pure sample of N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-phenyl-1-phthalazinamine has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, and has been used to study the role of these systems in various physiological and pathological conditions.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-15-12-13-20(16(2)14-15)23-22-19-11-7-6-10-18(19)21(24-25-22)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDXSCKJQOPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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